Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside
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Description
Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside (BADG) is a synthetic compound composed of benzyl, acetamido, di-O-acetyl, 2-deoxy, and a-D-galactopyranoside. It is a novel compound that has recently been developed as a potential therapeutic agent for various diseases. BADG is a novel synthetic compound with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. BADG has been studied extensively in vitro and in vivo, and its potential therapeutic and pharmacological applications have been explored.
Scientific Research Applications
Synthesis and Derivation
Synthesis of Dermatan Sulfate Fragments : Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside derivatives are utilized in the synthesis of dermatan sulfate fragments, highlighting its role in the assembly of complex carbohydrate structures (Barroca & Jacquinet, 2000).
Phosphorylated Di-, Tri-, and Tetrasaccharide Fragments : The compound is used in the synthesis of phosphorylated, conjugation-ready di-, tri-, and tetrasaccharide fragments of the O-specific polysaccharide of V. cholerae O139, indicating its significance in constructing biologically relevant carbohydrate sequences (Ruttens et al., 2007).
Glycosylation in Oligosaccharide Synthesis : The compound serves as a precursor in glycosylation processes, playing a crucial role in the synthesis of oligosaccharides related to natural glycoconjugates and offering insights into the synthesis of complex carbohydrate-based structures (Koto et al., 2000).
Biological Applications and Studies
Glycosylation Pathways in Cell Growth Regulation : Studies involving analogs of Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside in human colorectal cancer cell lines reveal that O-glycosylation pathways are significant in regulating cell growth through apoptosis and proliferation pathways, shedding light on its potential role in understanding and manipulating cellular processes (Patsos et al., 2009).
Galectin-4 and Membrane Trafficking : Research involving derivatives of Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside has identified the role of galectin-4 in apical biosynthetic trafficking in cells, highlighting the compound's relevance in understanding intracellular transport mechanisms (Delacour et al., 2005).
properties
IUPAC Name |
[(2R,3R,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO8/c1-11(22)20-16-18(27-13(3)24)17(26-12(2)23)15(9-21)28-19(16)25-10-14-7-5-4-6-8-14/h4-8,15-19,21H,9-10H2,1-3H3,(H,20,22)/t15-,16-,17+,18-,19+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHNTCYTVQANIZ-FQBWVUSXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside |
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